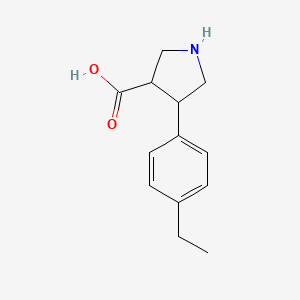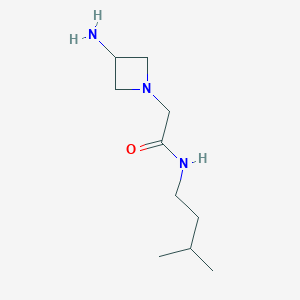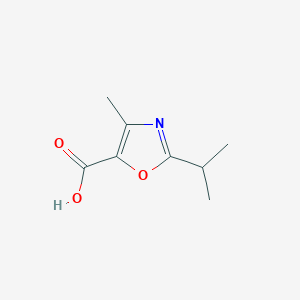![molecular formula C8H15ClN2O B1490634 Chlorhydrate de 1,8-diazaspiro[4.5]décan-2-one CAS No. 1389313-57-8](/img/structure/B1490634.png)
Chlorhydrate de 1,8-diazaspiro[4.5]décan-2-one
Vue d'ensemble
Description
1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the CAS Number: 1389313-57-8 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 1,8-diazaspiro[4.5]decan-2-one hydrochloride .
Molecular Structure Analysis
The InChI code for 1,8-Diazaspiro[4.5]decan-2-one hydrochloride is 1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Inhibiteur de la Kinase RIPK1
“Chlorhydrate de 1,8-diazaspiro[4.5]décan-2-one” a été identifié comme un inhibiteur puissant de la protéine kinase d’interaction avec le récepteur 1 (RIPK1) dans la recherche scientifique . RIPK1 joue un rôle clé dans la nécroptose, une forme de mort cellulaire lytique programmée, qui est un moteur important de diverses maladies inflammatoires . L’inhibition de l’activité de la kinase RIPK1 a montré un potentiel thérapeutique dans de nombreuses maladies humaines .
Effet antinécroptotique
Ce composé a montré un effet antinécroptotique significatif dans un modèle de nécroptose dans les cellules U937 . La nécroptose est un type de mort cellulaire qui est causée par des facteurs externes tels que l’infection, les toxines ou les traumatismes .
Optimisation structurelle des inhibiteurs de RIPK1
Le composé a été utilisé comme composé de référence pour une optimisation structurelle ultérieure des inhibiteurs de RIPK1 . Ceci est important dans le développement de médicaments plus efficaces et plus spécifiques pour le traitement des maladies liées à la nécroptose .
Inhibiteur sélectif TYK2/JAK1
Une série de dérivés de 2,8-diazaspiro[4.5]décan-1-one ont été décrits comme des inhibiteurs sélectifs TYK2/JAK1 . Ces inhibiteurs sont importants dans le traitement de la maladie inflammatoire de l’intestin .
Optimisation structurelle des inhibiteurs TYK2/JAK1
Le composé a été utilisé comme base pour la découverte de composés dérivés supérieurs grâce à l’introduction d’échafaudages spirocycliques . Ceci est crucial dans le développement de médicaments plus efficaces et plus spécifiques pour le traitement des maladies liées à la maladie inflammatoire de l’intestin .
Utilisation en recherche
“this compound” est disponible pour une utilisation en recherche . Ceci permet aux scientifiques d’explorer davantage ses applications potentielles et ses effets dans divers domaines de la recherche scientifique .
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 kinases . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition can block the activation of the necroptosis pathway . TYK2/JAK1 kinases are involved in the regulation of immune responses .
Mode of Action
1,8-Diazaspiro[4.5]decan-2-one hydrochloride interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway in the case of RIPK1 and regulates the expression of related genes in the case of TYK2/JAK1 .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . It also influences the immune response by regulating the expression of TYK2/JAK1-regulated genes . The downstream effects include the prevention of programmed cell death and the regulation of immune responses .
Pharmacokinetics
The pharmacokinetic properties of 1,8-Diazaspiro[4It’s known that the compound has excellent metabolic stability
Result of Action
The molecular and cellular effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride’s action include the inhibition of necroptosis in cells, demonstrated in a necroptosis model in U937 cells . It also has an anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,8-Diazaspiro[4It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability.
Analyse Biochimique
Biochemical Properties
1,8-Diazaspiro[4.5]decan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between 1,8-Diazaspiro[4.5]decan-2-one hydrochloride and RIPK1 inhibits the kinase activity, thereby blocking the necroptotic pathway and potentially offering therapeutic benefits in inflammatory diseases .
Cellular Effects
1,8-Diazaspiro[4.5]decan-2-one hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, a model for studying necroptosis, 1,8-Diazaspiro[4.5]decan-2-one hydrochloride demonstrated significant anti-necroptotic effects by inhibiting RIPK1 . This inhibition leads to reduced cell death and altered gene expression patterns associated with inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of RIPK1, 1,8-Diazaspiro[4.5]decan-2-one hydrochloride inhibits its kinase activity, preventing the phosphorylation events required for necroptosis . This inhibition disrupts the downstream signaling cascade, ultimately leading to reduced cell death and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,8-Diazaspiro[4.5]decan-2-one hydrochloride remains stable under inert atmosphere and refrigeration conditions
Dosage Effects in Animal Models
The effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity, reducing necroptosis and inflammation At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic use
Metabolic Pathways
1,8-Diazaspiro[4.5]decan-2-one hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s inhibition of RIPK1 affects metabolic flux and metabolite levels associated with necroptosis and inflammation . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s efficacy and potential therapeutic effects, highlighting the importance of studying its transport and distribution mechanisms.
Subcellular Localization
1,8-Diazaspiro[4.5]decan-2-one hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
1,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRICLOKLOIFZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-57-8 | |
| Record name | 1,8-Diazaspiro[4.5]decan-2-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)





![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)


